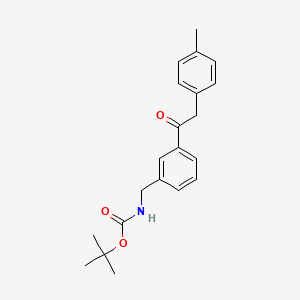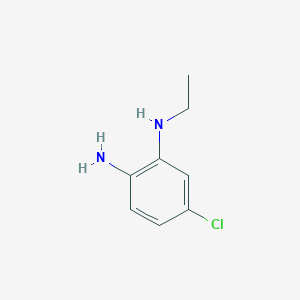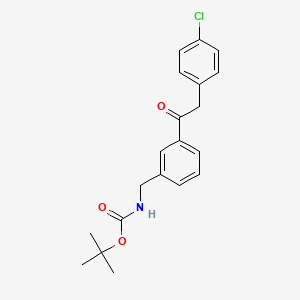
tert-Butyl 3-(2-(p-tolyl)acetyl)benzylcarbamate
描述
tert-Butyl 3-(2-(p-tolyl)acetyl)benzylcarbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzylcarbamate moiety, and a p-tolylacetyl group. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-(p-tolyl)acetyl)benzylcarbamate typically involves the reaction of tert-butyl chloroformate with 3-(2-(p-tolyl)acetyl)benzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Reaction Time: 1-2 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the p-tolylacetyl moiety, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylcarbamate group, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives
Reduction: Alcohol derivatives
Substitution: Substituted carbamates
科学研究应用
Chemistry: tert-Butyl 3-(2-(p-tolyl)acetyl)benzylcarbamate is widely used as a protecting group in peptide synthesis. Its stability under basic conditions and ease of removal with mild acids make it an ideal choice for protecting amine groups during multi-step synthesis.
Biology: In biological research, this compound is used to modify biomolecules, aiding in the study of protein functions and interactions. It helps in the selective protection of functional groups, allowing for targeted modifications.
Medicine: The compound is explored for its potential in drug development, particularly in the design of prodrugs. Its ability to protect amine groups can enhance the stability and bioavailability of therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its role as a protecting group is crucial in the production of complex organic molecules.
作用机制
The mechanism of action of tert-Butyl 3-(2-(p-tolyl)acetyl)benzylcarbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine. The molecular targets include primary and secondary amines, and the pathways involved are primarily related to the protection and deprotection of these functional groups.
相似化合物的比较
- tert-Butyl carbamate
- Benzyl carbamate
- p-Tolyl carbamate
Comparison: tert-Butyl 3-(2-(p-tolyl)acetyl)benzylcarbamate is unique due to the presence of both a tert-butyl group and a p-tolylacetyl group. This dual functionality provides enhanced stability and selectivity in protecting amine groups compared to simpler carbamates like tert-butyl carbamate or benzyl carbamate. The p-tolylacetyl group adds steric hindrance, reducing the likelihood of unwanted side reactions.
属性
IUPAC Name |
tert-butyl N-[[3-[2-(4-methylphenyl)acetyl]phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15-8-10-16(11-9-15)13-19(23)18-7-5-6-17(12-18)14-22-20(24)25-21(2,3)4/h5-12H,13-14H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRRBVUJKSMSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148201 | |
| Record name | 1,1-Dimethylethyl N-[[3-[2-(4-methylphenyl)acetyl]phenyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-81-5 | |
| Record name | 1,1-Dimethylethyl N-[[3-[2-(4-methylphenyl)acetyl]phenyl]methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[[3-[2-(4-methylphenyl)acetyl]phenyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3200354.png)













